molecular formula C18H26N4O3 B11347043 Ethyl 4-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate

Ethyl 4-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate

Cat. No.: B11347043
M. Wt: 346.4 g/mol
InChI Key: DPYGHJXMOKBNQO-UHFFFAOYSA-N
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Description

Ethyl 4-(4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate is a mouthful of a compound! Let’s break it down:

    Chemical Formula: CHNO

    IUPAC Name: this compound

This compound belongs to the quinazolinone family and contains a piperazine ring. Its structure combines elements of both quinazoline and piperazine, making it intriguing for various applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common method includes the reaction of aromatic aldehydes, 5,5-dimethyl-1,3-cyclohexanedione, ethyl acetoacetate, and ammonium acetate. Triethylbenzylammonium chloride (TEBA) acts as a catalyst in water .

Industrial Production:: While not widely produced industrially, research laboratories often synthesize it for specific applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions.

    Reduction: Can be reduced.

    Substitution: Exhibits substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The specific products depend on reaction conditions, but expect derivatives of the quinazolinone core.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

    Organic Synthesis: Used as a building block in complex molecule synthesis.

Biology and Medicine::

    Anticancer Properties: Investigated for its effects on cancer cells.

    Neuroscience: May interact with neurotransmitter receptors.

Industry::

    Pharmaceuticals: Potential drug candidates.

    Agrochemicals: Building blocks for crop protection chemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While unique, it shares features with other quinazolinones. Similar compounds include:

Properties

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 4-(4,7,7-trimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H26N4O3/c1-5-25-17(24)22-8-6-21(7-9-22)16-19-12(2)15-13(20-16)10-18(3,4)11-14(15)23/h5-11H2,1-4H3

InChI Key

DPYGHJXMOKBNQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)(C)C)C

Origin of Product

United States

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